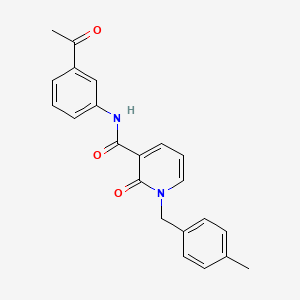

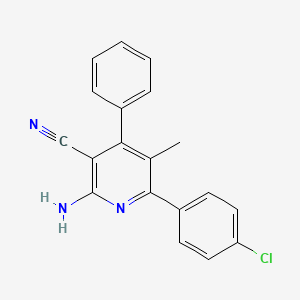

(((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photocatalytic Conversion of Methane to Ethylene

Photocatalysis is a prominent research area focusing on the conversion of methane to multicarbon compounds like ethylene under mild conditions. This process involves the transformation of methane into more valuable chemicals using photocatalysts, which can be crucial for sustainable chemical synthesis and energy solutions. The study by Wenbin Jiang et al. (2020) demonstrates a direct pathway for photocatalytic methane-to-ethylene conversion via alkoxy intermediates, offering fresh insights into methane conversion pathways and the significance of dehydrogenation for enhanced photocatalytic activity [Wenbin Jiang et al., 2020].

Catalytic Oxidation of Methane

The catalytic oxidation of methane to produce methyl hydroperoxide and other oxygenates under mild conditions represents another critical area of research. This process, detailed by G. V. Nizova et al. (1997), involves the oxidation of methane by air in acetonitrile solution, showcasing the potential for creating valuable chemicals from methane, a plentiful but underutilized resource [G. V. Nizova et al., 1997].

Synthesis of Unsaturated Hydrocarbons

Research on the synthesis and characterization of N-substituted bis-phenols as precursors for unsymmetrical triarylmethane cations also presents a relevant application area. Such studies, like the one by R. Sarma et al. (2007), explore the synthesis of complex organic molecules that could serve as intermediates in producing a wide range of chemical products, highlighting the versatility of organic synthesis methods [R. Sarma et al., 2007].

Methane Mono-oxygenase Research

The exploration of methane mono-oxygenase from Methylococcus capsulatus for its ability to oxygenate a variety of compounds, including methane derivatives and alkanes, presents an intriguing biological approach to methane utilization. This enzyme's broad substrate range and catalytic properties offer potential pathways for biotechnological applications in converting methane into more valuable chemicals [J. Colby et al., 1977].

Propriétés

IUPAC Name |

2-[[(6-methoxypyridin-3-yl)amino]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c1-15-10-3-2-9(7-14-10)13-6-8(4-11)5-12/h2-3,6-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDRECJMWFWVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(((6-Methoxy-3-pyridyl)amino)methylene)methane-1,1-dicarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetamide](/img/structure/B2545467.png)

![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)

![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2545472.png)

![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole](/img/structure/B2545476.png)

![4-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2545478.png)

![7-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2545482.png)